molecular formula C13H15BFNO3 B8129574 3-Cyano-5-fluoro-2-hydroxyphenylboronic acid pinacol ester

3-Cyano-5-fluoro-2-hydroxyphenylboronic acid pinacol ester

Cat. No.: B8129574
M. Wt: 263.07 g/mol
InChI Key: JRWAVWADQXVGAH-UHFFFAOYSA-N
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Description

3-Cyano-5-fluoro-2-hydroxyphenylboronic acid pinacol ester:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-5-fluoro-2-hydroxyphenylboronic acid pinacol ester typically involves the reaction of 3-Cyano-5-fluoro-2-hydroxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .

Industrial Production Methods: Industrial production methods for boronic esters often involve large-scale Suzuki-Miyaura coupling reactions. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions: 3-Cyano-5-fluoro-2-hydroxyphenylboronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In organic synthesis, 3-Cyano-5-fluoro-2-hydroxyphenylboronic acid pinacol ester is used as a building block for the synthesis of more complex molecules. Its ability to undergo Suzuki-Miyaura coupling makes it valuable for constructing biaryl compounds .

Biology and Medicine: Boronic esters are explored for their potential in drug delivery systems and as enzyme inhibitors. The unique properties of this compound make it a candidate for developing new therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of 3-Cyano-5-fluoro-2-hydroxyphenylboronic acid pinacol ester involves its interaction with molecular targets through its boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a sensor for detecting specific biomolecules .

Comparison with Similar Compounds

  • 3-Hydroxyphenylboronic acid pinacol ester
  • 3,5-Difluorophenylboronic acid pinacol ester
  • Phenylboronic acid pinacol ester

Comparison: Compared to other boronic esters, 3-Cyano-5-fluoro-2-hydroxyphenylboronic acid pinacol ester is unique due to the presence of both cyano and fluoro substituents. These substituents enhance its reactivity and stability, making it more versatile in various chemical reactions and applications .

Properties

IUPAC Name

5-fluoro-2-hydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BFNO3/c1-12(2)13(3,4)19-14(18-12)10-6-9(15)5-8(7-16)11(10)17/h5-6,17H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRWAVWADQXVGAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2O)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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